molecular formula C19H23ClN2O2 B2668588 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea CAS No. 1705349-96-7

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea

Cat. No. B2668588
CAS RN: 1705349-96-7
M. Wt: 346.86
InChI Key: HJSVGCLYWBMDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.

Scientific Research Applications

Anticancer Potential

One significant application of derivatives similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is in the realm of anticancer therapy. Research by Denoyelle et al. (2012) highlights the development of symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating their ability to inhibit cancer cell proliferation. This study underscores the potential of such compounds in becoming leads for the development of potent, non-toxic, and target-specific anticancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Environmental Persistence and Degradation

The environmental persistence and degradation of substituted urea herbicides, which are chemically related to the compound , have been extensively studied. Katz and Strusz (1968) investigated the behavior of maloran, a selective herbicide nematicide, in soils, revealing insights into the degradation mechanisms of substituted urea herbicides through microbial action, with minimal accumulation of phytotoxic residues. This study contributes to understanding the environmental fate of such chemicals (Katz & Strusz, 1968).

Gatidou and Iatrou (2011) focused on the photodegradation and hydrolysis of substituted urea herbicides in water, emphasizing the stability and degradation rates under various conditions. This research is pivotal in assessing the environmental impact and the persistence of these compounds in aquatic systems (Gatidou & Iatrou, 2011).

Nonlinear Optical Properties

Research on the nonlinear optical properties of derivatives points towards potential applications in materials science. Shettigar et al. (2006) reported on the synthesis of bis-chalcone derivatives exhibiting significant second harmonic generation (SHG) efficiencies, indicating their utility in optical and photonic devices. This underscores the versatility of urea derivatives in contributing to advancements in materials science (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006).

Toxicity and Environmental Risk Assessment

The toxicity of phenylurea herbicides, closely related to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, has been assessed using bioassays with Lemna minor and Vibrio fischeri. Gatidou, Stasinakis, and Iatrou (2015) explored both the single and joint toxicity of these herbicides, providing critical data for environmental risk assessments and regulatory considerations (Gatidou, Stasinakis, & Iatrou, 2015).

properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-24-18(16-11-5-6-12-17(16)20)14-22-19(23)21-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,18H,7,10,13-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSVGCLYWBMDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea

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